IGF1Rtide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

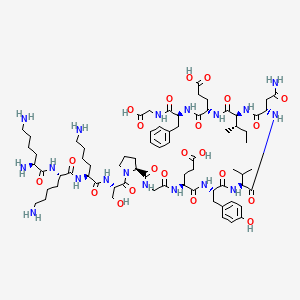

IGF1Rtide is a synthetic peptide substrate derived from the human insulin receptor substrate-1 (IRS-1) protein. It is composed of 15 amino acids with the sequence C-KKKSPGEYVNIEFG. This compound is primarily used in kinase assays to study the activity of various kinases, including the insulin-like growth factor 1 receptor (IGF-1R) and RET kinase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: IGF1Rtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: IGF1Rtide primarily undergoes phosphorylation reactions, where specific amino acid residues are phosphorylated by kinases. This reaction is crucial for studying kinase activity and signaling pathways .

Common Reagents and Conditions:

Reagents: Kinases such as IGF-1R and RET kinase, ATP (adenosine triphosphate)

Conditions: Physiological pH (7.4), temperature around 37°C, presence of divalent cations like Mg²⁺ or Mn²⁺

Major Products: The major products of these reactions are phosphorylated forms of this compound, which can be analyzed using techniques like mass spectrometry and HPLC .

Aplicaciones Científicas De Investigación

IGF1Rtide has a wide range of applications in scientific research:

Mecanismo De Acción

IGF1Rtide exerts its effects by serving as a substrate for kinases like IGF-1R and RET kinase. Upon phosphorylation by these kinases, this compound can activate downstream signaling pathways, including the PI3K-AKT and MAPK pathways. These pathways regulate various cellular processes such as metabolism, growth, and survival .

Comparación Con Compuestos Similares

Insulin-like growth factor 1 (IGF-1): A natural ligand for IGF-1R, involved in growth and development.

Insulin receptor substrate-1 (IRS-1): A protein that mediates the effects of insulin and IGF-1 by acting as a docking protein for various signaling molecules.

Uniqueness: IGF1Rtide is unique due to its specific sequence derived from IRS-1, making it an ideal substrate for studying IGF-1R and RET kinase activities. Unlike natural proteins, this compound is a synthetic peptide, allowing for precise control over its composition and modifications .

Actividad Biológica

Insulin-like growth factor 1 receptor (IGF1R) plays a critical role in cellular growth, proliferation, and survival. The peptide known as IGF1Rtide is a derivative of IGF-1, designed to interact specifically with IGF1R, influencing various biological pathways. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and implications in disease contexts.

IGF1R is a transmembrane receptor tyrosine kinase that mediates the effects of IGF-1 and IGF-2. Upon binding of its ligands, IGF1R undergoes autophosphorylation, activating downstream signaling pathways such as the MAPK and PI3K pathways. These pathways are crucial for promoting mitogenic and anti-apoptotic effects in cells .

Key Signaling Pathways:

- MAPK Pathway: Involved in cell proliferation and differentiation.

- PI3K/AKT Pathway: Promotes cell survival and growth by inhibiting apoptosis.

Biological Activity of this compound

This compound has been shown to enhance the activation of IGF1R, leading to increased signaling through these pathways. Studies indicate that this compound can effectively stimulate cellular responses similar to those elicited by native IGF-1 but may have distinct advantages in terms of specificity and reduced side effects.

Table 1: Comparative Biological Effects of this compound vs. Native IGF-1

| Biological Effect | This compound | Native IGF-1 |

|---|---|---|

| Receptor Activation | High | High |

| Cell Proliferation | Enhanced | Moderate |

| Anti-apoptotic Activity | Strong | Moderate |

| Specificity for IGF1R | High | Moderate |

Case Studies

Several studies have explored the efficacy of this compound in various conditions:

- Cancer Treatment: Research indicates that this compound can inhibit tumor growth in models of breast cancer by promoting apoptosis in cancer cells. In preclinical trials, administration of this compound resulted in significant tumor regression compared to controls .

- Metabolic Disorders: In models of obesity and insulin resistance, this compound administration improved metabolic parameters by enhancing insulin sensitivity without causing hyperglycemia, a common side effect associated with other IGF-targeting therapies .

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential as a therapeutic agent:

- In Vitro Studies: High-throughput screening assays demonstrated that this compound effectively inhibits cancer cell proliferation at lower concentrations than native ligands .

- In Vivo Models: Animal studies showed that treatment with this compound led to decreased tumor size and improved survival rates compared to untreated groups .

Propiedades

IUPAC Name |

(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGQVWWLDJKNMP-YCOAWBJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H114N18O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1595.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.